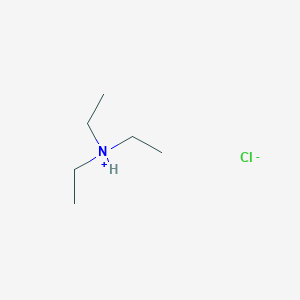

Triethyl ammonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triethyl ammonium chloride (TEAC) is a quaternary ammonium salt with the chemical formula $ \text{(C}2\text{H}5\text{)}_3\text{N}^+\text{HCl}^- $, formed by the reaction of triethylamine with hydrochloric acid. It exists as a white crystalline solid, highly soluble in water and polar solvents due to its ionic nature. TEAC is widely utilized in organic synthesis as a phase-transfer catalyst (PTC) to enhance reaction rates in biphasic systems . It also stabilizes proteins in biophysical studies and serves as a cationic surfactant in industrial applications .

Q & A

Basic Questions

Q. What are the established methods for synthesizing triethyl ammonium chloride in laboratory settings?

this compound is typically synthesized via the Menshutkin reaction , where triethylamine reacts with an alkyl halide (e.g., ethyl chloride) in a polar solvent like ethanol or water. The reaction proceeds under mild conditions (room temperature, atmospheric pressure) and requires purification via recrystallization or vacuum drying to remove unreacted amines and solvents . Key parameters include stoichiometric ratios, solvent polarity, and reaction time. For example, benzyl this compound—a structural analog—is synthesized using triethylamine and benzyl chloride, highlighting the generalizability of this method .

Q. What are the key physical and chemical properties of this compound relevant to its handling and storage?

- Solubility : Highly soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents like hexane, a property critical for phase-transfer applications .

- Hygroscopicity : Absorbs moisture, necessitating storage in airtight containers under desiccation .

- Thermal Stability : Decomposes at elevated temperatures (>200°C), releasing toxic gases like ammonia and hydrogen chloride. Stability testing via thermogravimetric analysis (TGA) is recommended for long-term storage studies .

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation .

- Storage : Store in corrosion-resistant containers away from incompatible substances (strong acids/bases). Ensure secondary containment to prevent environmental leakage .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can this compound be optimized as a phase-transfer catalyst (PTC) in nucleophilic substitution reactions?

- Catalyst Loading : Conduct kinetic studies to determine the optimal molar ratio (typically 1–5 mol%). Excess catalyst may reduce yield due to micelle formation .

- Solvent Selection : Test biphasic systems (e.g., water/dichloromethane) to enhance interfacial reactivity. Solvent polarity impacts ion-pair extraction efficiency .

- Temperature Effects : Higher temperatures (40–60°C) accelerate reactions but may destabilize the catalyst. Use Arrhenius plots to balance rate and stability .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ethyl group integration and absence of residual triethylamine .

- Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1480 cm⁻¹ (C-N bend) validate quaternary ammonium structure .

- Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C: 55.4%, H: 11.9% for C₆H₁₆ClN) .

Q. What experimental approaches can resolve discrepancies in reported reaction yields when using this compound under varying conditions?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, stirring rate) .

- Control Replicates : Perform triplicate runs to assess reproducibility and identify outliers.

- In Situ Monitoring : Employ techniques like HPLC or conductivity measurements to track reaction progress in real time .

Q. How does the ionic strength of the reaction medium influence the efficacy of this compound in aqueous-organic biphasic systems?

High ionic strength (e.g., via NaCl addition) can induce a salting-out effect , reducing catalyst solubility in the aqueous phase and enhancing organic-phase partitioning. Conduct phase-separation tests with varying salt concentrations to identify the optimal ionic strength .

Q. What are the mechanistic implications of this compound's structure on its role in facilitating interfacial reactions?

The quaternary ammonium cation stabilizes anionic reactants (e.g., OH⁻) at the organic-aqueous interface via ion-pair formation. Larger alkyl groups (e.g., ethyl vs. methyl) increase lipophilicity, improving organic-phase solubility. Molecular dynamics simulations can model cation-anion interactions to refine catalyst design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triethyl ammonium chloride belongs to the broader class of quaternary ammonium salts (QAS), which share structural similarities but differ in alkyl/aryl substituents, chain lengths, and functional groups. Below is a detailed comparison with analogous compounds:

Structural and Functional Differences

Pharmacological Activity

- Potency : Methyltriethylammonium chloride exhibits ~20% higher ganglionic blocking activity than TEtAC, attributed to the methyl group’s electron-donating effect enhancing receptor interaction .

- Thermal Stability: Triethyl ammonium acetate (TEAA), a related compound, demonstrates superior thermal stabilization of α-chymotrypsinogen (Tm increased from 42°C to 65°C) compared to imidazolium-based ionic liquids .

Protein Stabilization

- BTEAC and benzyltrimethylammonium chloride (BTMAC) stabilize L-methionine interactions in ionic liquid solutions. BTEAC’s ethyl groups provide stronger hydrophobic stabilization than BTMAC’s methyl groups, critical for maintaining globular protein structures .

Research Findings and Key Data

Thermal Stability in Ionic Liquids

| Compound | Thermal Stabilization Effect (Tm Increase) | Reference |

|---|---|---|

| Triethyl ammonium acetate | +23°C (from 42°C to 65°C) | |

| [BzMIM][Cl] | +5°C |

Pharmacological Activity of Alkylammonium Salts

| Compound | Relative Potency (vs. TEtAC) | |

|---|---|---|

| Methyltriethylammonium chloride | 1.2× | |

| Trimethylethylammonium chloride | 0.7× |

Eigenschaften

Molekularformel |

C6H16ClN |

|---|---|

Molekulargewicht |

137.65 g/mol |

IUPAC-Name |

triethylazanium;chloride |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H |

InChI-Schlüssel |

ILWRPSCZWQJDMK-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC.[Cl-] |

Kanonische SMILES |

CC[NH+](CC)CC.[Cl-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.